Fmoc-L-Cit-Ome

Catalog No.
S12987045
CAS No.
M.F
C22H25N3O5
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Cit-Ome

Product Name

Fmoc-L-Cit-Ome

IUPAC Name

methyl 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)

InChI Key

CNUDAIIEDFQCCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-Citrulline Methyl Ester, commonly referred to as Fmoc-L-Cit-Ome, is a derivative of the amino acid citrulline that features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a methyl ester on the carboxylic acid group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the assembly of peptides. The Fmoc group is favored for its stability under various reaction conditions and ease of removal, typically achieved using secondary amines like piperidine .

Fmoc-L-Cit-Ome undergoes several key reactions during its application in peptide synthesis:

  • Deprotection Reaction: The Fmoc protecting group can be removed under basic conditions, primarily using piperidine or other secondary amines. This reaction allows the free amino group to participate in peptide bond formation.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield citrulline with a free carboxylic acid, which can further participate in coupling reactions with other amino acids or peptides.
  • Peptide Bond Formation: Fmoc-L-Cit-Ome can react with activated carboxylic acids to form peptide bonds, facilitating the elongation of peptide chains during synthesis .

Citrulline itself is a non-essential amino acid that plays critical roles in various biological processes, including:

  • Nitric Oxide Production: Citrulline is involved in the urea cycle and is a precursor to arginine, which is essential for nitric oxide synthesis. Nitric oxide is crucial for vascular function and blood flow regulation.
  • Protein Synthesis: As an amino acid, citrulline contributes to protein synthesis and may enhance exercise performance by improving blood flow and reducing fatigue.
  • Immune Function: Citrulline has been shown to support immune function, potentially enhancing the body's response to infections and diseases .

The synthesis of Fmoc-L-Cit-Ome can be achieved through several methods:

  • Fmoc Protection of Citrulline: Starting from L-citrulline, the amino group is protected using Fmoc chloride in the presence of a base such as triethylamine. This reaction yields Fmoc-L-citrulline.
  • Methyl Esterification: The carboxylic acid group of Fmoc-L-citrulline can be converted to a methyl ester using methanol and an acid catalyst like sulfuric acid or through coupling reactions with methyl iodide in the presence of a base.
  • Solid-Phase Peptide Synthesis: Fmoc-L-Cit-Ome can be incorporated into peptide chains during SPPS, where it acts as a building block alongside other protected amino acids .

Fmoc-L-Cit-Ome has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It is widely used as a building block in SPPS for creating peptides that may have therapeutic potential or serve as research tools.
  • Drug Development: Peptides containing citrulline are being explored for their potential roles in drug formulations, particularly those targeting cardiovascular diseases due to their involvement in nitric oxide metabolism.
  • Bioconjugation: The ability to modify peptides with various functional groups makes Fmoc-L-Cit-Ome useful in bioconjugation strategies for creating targeted drug delivery systems .

Studies on Fmoc-L-Cit-Ome often focus on its interactions within peptide sequences and its biological implications:

  • Peptide Stability: Research investigates how the incorporation of citrulline affects the stability and activity of peptides, particularly those involved in signaling pathways related to nitric oxide.
  • Receptor Binding: Interaction studies may also explore how peptides containing citrulline bind to specific receptors, influencing physiological responses such as vasodilation.
  • Comparative Studies: Comparing Fmoc-L-Cit-Ome with other amino acid derivatives helps elucidate its unique properties and advantages in peptide design .

Similar Compounds

Several compounds are similar to Fmoc-L-Cit-Ome, particularly other Fmoc-protected amino acids. Here are some notable comparisons:

CompoundKey FeaturesUniqueness
Fmoc-L-ArginineContains guanidino group; involved in nitric oxide productionHigher basicity compared to citrulline
Fmoc-L-GlutamineAmide side chain; plays roles in neurotransmissionInvolved more directly in neurotransmitter synthesis
Fmoc-L-Aspartic AcidContains carboxylic side chain; important for neurotransmissionMore acidic compared to citrulline
Fmoc-L-TyrosineContains phenolic side chain; involved in protein phosphorylationUnique role in signaling through phosphorylation
Fmoc-L-LeucineBranched-chain amino acid; important for protein synthesisEssential for muscle protein synthesis

Fmoc-L-Cit-Ome stands out due to its specific role as a precursor for arginine and its unique contributions to nitric oxide production and cardiovascular health .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

411.17942091 g/mol

Monoisotopic Mass

411.17942091 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

Explore Compound Types